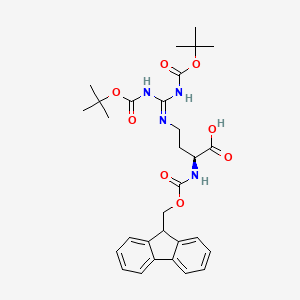

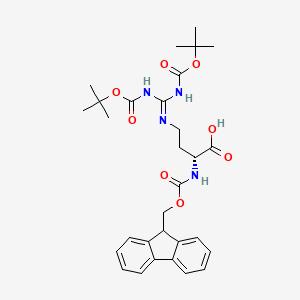

Fmoc-D-norArg(Boc)2-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. In

Mécanisme D'action

Target of Action

Fluorenylmethyloxycarbonyl-D-norArginine(Di-tert-butoxycarbonyl)-OH, also known as Fmoc-D-norArg(Boc)2-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. By protecting the amine groups, the compound allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed rapidly by a base .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction, including the pH and the presence of other reactive species. For instance, the Fmoc group is removed rapidly by a base, so the presence of a base in the reaction environment will influence the compound’s action .

Avantages Et Limitations Des Expériences En Laboratoire

Fmoc-D-norArg(Boc)2-OH has several advantages for lab experiments. This amino acid is easy to synthesize and can be modified to mimic the structure and function of specific proteins. This compound is also stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This amino acid can be expensive to synthesize, and its effects can be difficult to predict and control.

Orientations Futures

There are several future directions for Fmoc-D-norArg(Boc)2-OH. One direction is to further study the mechanism of action of this amino acid and its effects on specific proteins, enzymes, or pathways. Another direction is to develop new drugs and therapies that target specific proteins, enzymes, or pathways using this compound. Additionally, this compound can be used to develop new enzyme inhibitors or to study the structure and function of enzymes. Further research is needed to fully understand the potential applications of this compound in scientific research.

Conclusion:

This compound is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. This compound has several advantages for lab experiments, but there are also limitations to using this amino acid. There are several future directions for this compound, including further study of its mechanism of action and the development of new drugs and therapies. Overall, this compound has the potential to be a valuable tool for scientific research in the future.

Méthodes De Synthèse

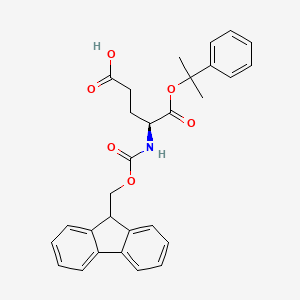

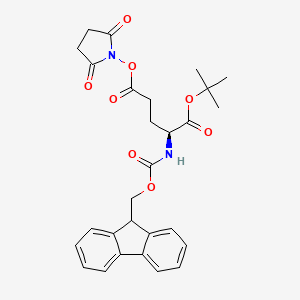

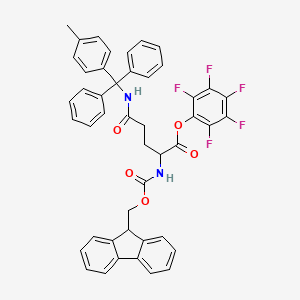

Fmoc-D-norArg(Boc)2-OH is synthesized through a multi-step process. The first step involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The second step involves the protection of the carboxylic acid group with an Fmoc (9-fluorenylmethoxycarbonyl) group. The third step involves the removal of the Boc group, followed by the coupling of the norArg (norvaline) residue. The final step involves the removal of the Fmoc group to obtain this compound.

Applications De Recherche Scientifique

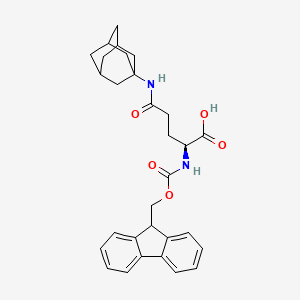

Applications biomédicales

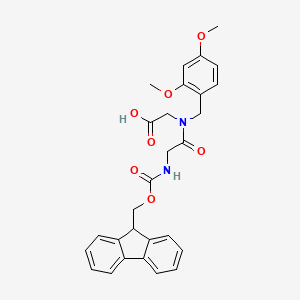

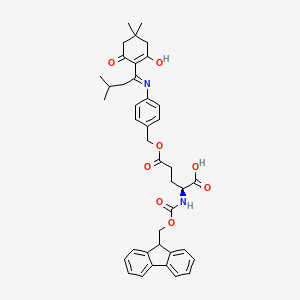

“Fmoc-D-norArg(Boc)2-OH” a été utilisé dans la création d'hydrogels autoportants basés sur des hexapéptides cationiques dérivés du Fmoc {svg_1}. Ces hydrogels présentent des applications potentielles dans le domaine biomédical {svg_2}.

Administration de médicaments

Les hydrogels à base de peptides (PHG), qui peuvent être créés à l'aide de « this compound », conviennent à des applications biologiques, biomédicales et biotechnologiques, telles que l'administration de médicaments {svg_3}.

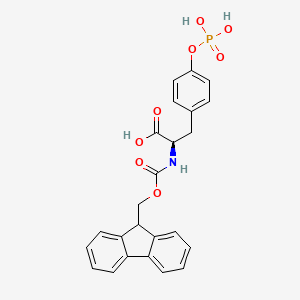

Outils de diagnostic pour l'imagerie

Les PHG sont également utilisés comme outils de diagnostic pour l'imagerie {svg_4}. Les hydrogels peuvent fournir un environnement physiologiquement pertinent pour les expériences in vitro {svg_5}.

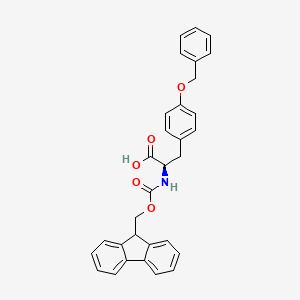

Applications de la bioimpression

Une nouvelle classe de peptides cationiques amphiphiliques formant des hydrogels synthétiques, qui peuvent être synthétisés à l'aide de « this compound », a été proposée comme échafaudage pour les applications de bioimpression {svg_6}.

Ingénierie tissulaire

Parmi les dérivés du Fmoc de la série K, l'hydrogel Fmoc-K3, qui est le plus rigide (G’ = 2526 Pa), agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication cellulaires {svg_7}.

Matériaux peptidiques

“this compound” peut être utilisé pour créer des matériaux peptidiques {svg_8}. Ces matériaux sont formés par des réseaux gonflés à l'eau (jusqu'à 99% d'eau) avec un comportement de fluide non newtonien et des caractéristiques autoportantes {svg_9}.

Propriétés

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.